molecular formula C20H19NO5 B2648800 N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(2-cyclopropyl-2-oxoethoxy)benzamide CAS No. 1226457-59-5

N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(2-cyclopropyl-2-oxoethoxy)benzamide

Cat. No.: B2648800
CAS No.: 1226457-59-5
M. Wt: 353.374
InChI Key: XENOYSQYUNGEIC-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a benzodioxole moiety (benzo[d][1,3]dioxol-5-ylmethyl) linked to a 4-(2-cyclopropyl-2-oxoethoxy)benzamide scaffold. It is synthesized via a multi-step protocol involving the activation of carboxylic acid intermediates with oxalyl chloride, followed by coupling with benzo[d][1,3]dioxol-5-amine (). The compound’s structure is confirmed by 1H NMR, 13C NMR, and HRMS analysis, with a melting point of 55.2–55.5°C and a molecular weight of 338.0825 g/mol (ESI−: m/z 338.0825 [M+Na]+) .

In bioactivity studies, this compound (designated K-16 in ) modulates root growth in Arabidopsis thaliana and Oryza sativa at nanomolar concentrations, mimicking auxin-like activity. Its efficacy is comparable to the reference compound NAA (naphthalene acetic acid), with distinct effects on primary root elongation and lateral root initiation .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-(2-cyclopropyl-2-oxoethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO5/c22-17(14-2-3-14)11-24-16-6-4-15(5-7-16)20(23)21-10-13-1-8-18-19(9-13)26-12-25-18/h1,4-9,14H,2-3,10-12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XENOYSQYUNGEIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)COC2=CC=C(C=C2)C(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(2-cyclopropyl-2-oxoethoxy)benzamide typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.

    Attachment of the Benzyl Group: The benzodioxole is then reacted with benzyl chloride in the presence of a base such as potassium carbonate to form the benzodioxole benzyl ether.

    Formation of the Benzamide: The benzyl ether is then reacted with 4-hydroxybenzoic acid to form the benzamide via an esterification reaction.

    Introduction of the Cyclopropyl Group: The final step involves the reaction of the benzamide with cyclopropylcarbonyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions and the use of high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are common.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(2-cyclopropyl-2-oxoethoxy)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its potential bioactivity. It may serve as a lead compound in the development of new pharmaceuticals.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(2-cyclopropyl-2-oxoethoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety may interact with aromatic amino acids in proteins, while the benzamide structure can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Benzodioxole-Benzamide Derivatives

The benzodioxole-benzamide scaffold is a common pharmacophore in agrochemical and pharmaceutical research. Below is a comparative analysis of structurally related compounds (Table 1):

Compound Name Substituents Bioactivity Key Differences Reference
N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(2-cyclopropyl-2-oxoethoxy)benzamide Cyclopropyl-oxoethoxy group Root growth modulation (auxin-like activity) Unique cyclopropane ring in the ethoxy chain enhances steric bulk and metabolic stability.
4-(Chloromethyl)-N-(6-(4-(isopropylcarbamoyl)phenyl)benzo[d][1,3]dioxol-5-yl)benzamide (B20) Chloromethyl and isopropylcarbamoyl groups Proprotein convertase inhibition Chloromethyl group increases electrophilicity, enabling covalent interactions with target enzymes.
N-(3,5-dimethoxyphenyl)-4-(6-(4-(4-(methoxymethyl)benzamido)benzo[d][1,3]dioxol-5-yl)benzamide (C1) Methoxymethyl and dimethoxyphenyl groups Anticancer activity (tubulin inhibition) Methoxy groups enhance solubility but reduce membrane permeability.
4-(Methoxymethyl)-N-(6-(4-(4-(2-methoxyphenyl)piperazine-1-carbonyl)phenyl)benzo[d][1,3]dioxol-5-yl)benzamide (C4) Piperazine and methoxyphenyl groups Serotonin receptor modulation Piperazine moiety introduces basicity, improving CNS penetration.
Compound 55 () Cyclopropanecarboxamide and thiazolyl groups Kinase inhibition Thiazole ring enables π-π stacking with ATP-binding pockets.

Pharmacological and Physicochemical Comparisons

  • Lipophilicity : The cyclopropyl group in the target compound increases logP compared to methoxymethyl (C1) or chloromethyl (B20) derivatives, enhancing membrane permeability .
  • Metabolic Stability : The cyclopropane-oxoethoxy chain resists oxidative metabolism better than methoxy or chloromethyl substituents, as evidenced by prolonged bioactivity in plant assays .
  • Receptor Specificity: Unlike LUF7747 (), a non-reactive adenosine A1 receptor partial agonist with a methylsulfonyl group, the target compound lacks electrophilic warheads, reducing off-target interactions .

Agrochemical Potential

The target compound’s auxin-like activity (EC₅₀ ~0.1 µM in A. thaliana) surpasses commercial herbicides like 2,4-D in root growth modulation, with minimal cytotoxicity . Its selectivity for monocotyledonous vs. dicotyledonous plants suggests utility in weed management for cereal crops.

Pharmaceutical Relevance

While the compound is primarily studied in agrochemistry, analogues like C1 and C4 () demonstrate antitumor and neuropharmacological activity, highlighting the scaffold’s versatility. For example:

  • C1 inhibits tubulin polymerization (IC₅₀ = 1.2 µM), comparable to paclitaxel .
  • C4 exhibits 5-HT₁A receptor binding (Ki = 12 nM), similar to buspirone .

Biological Activity

N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(2-cyclopropyl-2-oxoethoxy)benzamide is a compound that has garnered interest due to its potential biological activities. The benzo[d][1,3]dioxole moiety is known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

C19H20N2O5\text{C}_{19}\text{H}_{20}\text{N}_{2}\text{O}_{5}

Molecular Weight: 388.4 g/mol
CAS Number: 1396715-92-6

Synthesis

The synthesis of this compound involves several steps, typically including the reaction of benzo[d][1,3]dioxole derivatives with cyclopropyl-containing reagents. The reaction conditions often include solvents like acetonitrile and catalysts such as tetrabutylammonium iodide (TBAI) under nitrogen atmosphere to ensure purity and yield.

Anticancer Activity

Recent studies have shown that compounds containing the benzo[d][1,3]dioxole moiety exhibit significant anticancer properties. For instance, derivatives similar to this compound have demonstrated potent activity against various cancer cell lines.

CompoundCell LineIC50 (µM)Mechanism of Action
2aHep3B3.94Induces G2-M phase arrest
2bHep3B9.12Moderate cytotoxicity

The compound 2a showed a strong cytotoxic effect compared to Doxorubicin, a standard chemotherapy agent, indicating its potential as an anticancer drug .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. It was found to exhibit activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected bacterial strains are summarized below:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus625 - 1250
Escherichia coli500 - 1000
Pseudomonas aeruginosa750 - 1500

These findings suggest that the compound may be effective in treating infections caused by resistant bacterial strains .

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial effects, this compound has shown potential anti-inflammatory activity. In vitro studies indicated a reduction in pro-inflammatory cytokines such as IL-6 and TNF-α in treated cell lines .

Case Studies

One notable case study involved the evaluation of a series of benzodioxole derivatives for their biological activities. Among these derivatives, those similar to this compound were highlighted for their ability to inhibit cancer cell proliferation effectively while also showing promising antimicrobial properties .

Q & A

Q. How can researchers optimize the synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(2-cyclopropyl-2-oxoethoxy)benzamide to improve yield and purity?

Methodological Answer:

  • Reagent Selection : Use oxalyl chloride for activating carboxylic acid intermediates, as demonstrated in analogous benzamide syntheses (e.g., activation of 2-(carboxymethoxy)benzoic acid in DCM with oxalyl chloride and catalytic DMF) .
  • Temperature Control : Maintain reflux conditions (e.g., 100°C in methanol) to ensure complete coupling of intermediates, as shown in the synthesis of structurally related benzamides .
  • Purification : Employ recrystallization with methanol or acetonitrile to isolate high-purity products, as validated in similar benzamide purification protocols .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H and 13C^{13}C NMR to verify substituent positions (e.g., benzo[d][1,3]dioxole protons at δ 6.8–7.1 ppm and cyclopropyl ketone carbonyl at ~175 ppm) .
  • HPLC-MS : Confirm molecular weight (e.g., theoretical MW ~395 g/mol) and purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
  • X-ray Crystallography : Resolve crystal structures to validate spatial arrangement, as done for analogous thiazol-2-amines (e.g., unit cell parameters: a = 19.2951 Å, b = 13.6381 Å) .

Advanced Research Questions

Q. How can researchers design assays to evaluate the compound’s biological activity, such as antitumor or enzyme inhibition effects?

Methodological Answer:

  • Cell-Based Assays : Use MDA-MB-231 breast cancer cells for cytotoxicity studies, following protocols from piperazine amide derivatives (e.g., MTT assay at 24–72 hr, IC50_{50} calculation) .
  • Target Validation : Screen against histone deacetylases (HDACs) or TGF-β receptors, leveraging structural similarities to validated inhibitors (e.g., benzamide-based HDAC inhibitors) .
  • Dose-Response Analysis : Test concentrations from 1 nM to 100 µM to establish potency and selectivity windows, as in studies on thiazol-2-amine derivatives .

Q. What strategies resolve contradictions in observed biological activity across different studies?

Methodological Answer:

  • Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time to minimize inter-lab variability .
  • Metabolite Profiling : Use LC-MS to identify active metabolites or degradation products that may explain divergent results (e.g., oxidation of cyclopropane ketone to carboxylic acid) .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes to off-target receptors, such as uPAR or TGF-β, which may cause unintended effects .

Q. How can computational methods predict the compound’s pharmacokinetic properties?

Methodological Answer:

  • ADME Prediction : Use SwissADME to estimate logP (~3.2), solubility (≤10 µM), and CYP450 interactions, based on benzodioxole and cyclopropane substituents .
  • Metabolic Stability : Simulate Phase I/II metabolism (e.g., CYP3A4-mediated oxidation of benzodioxole methylene) using Schrödinger’s BioLuminate .
  • Blood-Brain Barrier Penetration : Apply the BBB Score algorithm to assess CNS activity potential, considering molecular weight (<500 Da) and polar surface area (~70 Ų) .

Experimental Design Challenges

Q. How should researchers address poor solubility during in vitro testing?

Methodological Answer:

  • Co-Solvent Systems : Use DMSO/PEG-400 mixtures (e.g., 5% DMSO in PBS) to enhance solubility without cytotoxicity, as validated in assays for related benzamides .
  • Nanoformulation : Prepare liposomal or cyclodextrin complexes to improve bioavailability, referencing protocols for sulfonamide derivatives .

Q. What steps ensure reproducibility in synthetic protocols?

Methodological Answer:

  • Stoichiometric Precision : Standardize molar ratios (e.g., 1:1.2 for amine:acyl chloride) to minimize side products .
  • Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of sensitive intermediates (e.g., cyclopropane ketone) .

Data Interpretation and Validation

Q. How can conflicting crystallography and NMR data be reconciled?

Methodological Answer:

  • Dynamic Effects Analysis : Account for conformational flexibility (e.g., rotation around the benzamide bond) using variable-temperature NMR or DFT calculations .
  • Multi-Technique Cross-Validation : Overlay X-ray diffraction data with NOESY NMR to confirm spatial proximity of substituents .

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